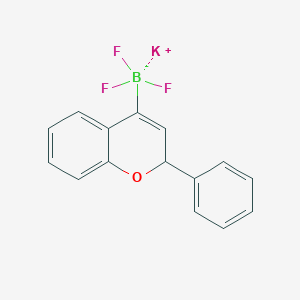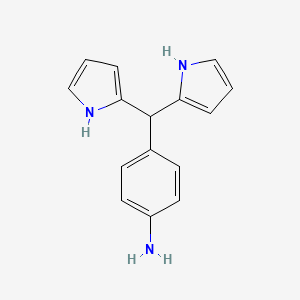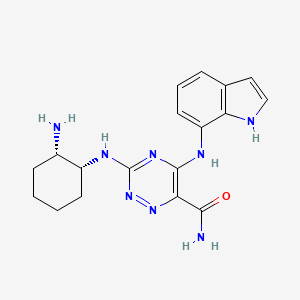
Potassium trifluoro(4-isopropylcyclohexyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-isopropylcyclohexyl)borate can be synthesized through the reaction of cyclohexylboronic acid with potassium bifluoride (KHF2) in the presence of isopropyl alcohol. The reaction typically occurs under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:
Cyclohexylboronic acid+KHF2+Isopropyl alcohol→Potassium 4-(propan-2-yl)cyclohexyltrifluoroborate
Industrial Production Methods
Industrial production of potassium 4-(propan-2-yl)cyclohexyltrifluoroborate involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Potassium trifluoro(4-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products
Substitution Reactions: The major products are substituted cyclohexyl derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the cyclohexyl group with an aryl halide.
科学的研究の応用
Potassium trifluoro(4-isopropylcyclohexyl)borate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of potassium 4-(propan-2-yl)cyclohexyltrifluoroborate involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the cyclohexyl group and an aryl halide. The molecular targets and pathways involved include the palladium catalyst and the reactant molecules .
類似化合物との比較
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium butyltrifluoroborate
Uniqueness
Potassium trifluoro(4-isopropylcyclohexyl)borate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other trifluoroborate salts. This uniqueness makes it particularly useful in specific synthetic applications where the cyclohexyl group is desired.
特性
IUPAC Name |
potassium;trifluoro-(4-propan-2-ylcyclohexyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BF3.K/c1-7(2)8-3-5-9(6-4-8)10(11,12)13;/h7-9H,3-6H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTASCROGSOSMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC(CC1)C(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
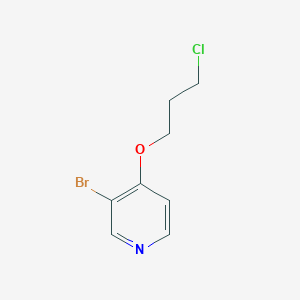
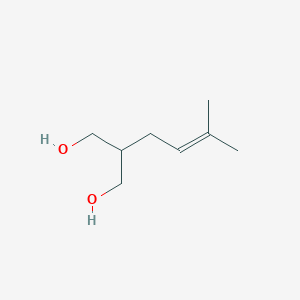
![N-[2-(Morpholin-4-yl)ethyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine hydrochloride](/img/structure/B8134116.png)
![Tert-butyl 2-[2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-1-yl]acetate](/img/structure/B8134124.png)
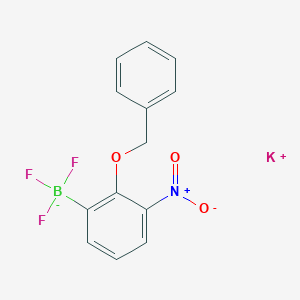
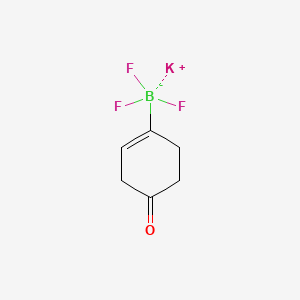

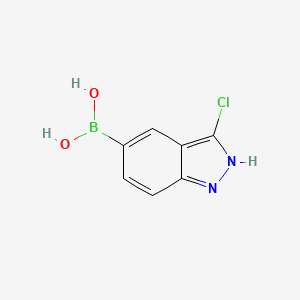
![5-Chloro-1H-imidazo[1,2-a]pyridine-8-boronic acid](/img/structure/B8134154.png)
